6-Methyl Substitution Abolishes RFC-Mediated Transport: Head-to-Head Antifolate Selectivity Data
In a direct head-to-head study, 6-methyl substituted pyrrolo[2,3-d]pyrimidine antifolates (compounds 5–8) showed uniformly abolished RFC-mediated cell inhibition (IC₅₀ > 1000 nM), compared to their 6-des-methyl counterparts (compounds 1–4) which exhibited IC₅₀ values of 31–169 nM against RFC-expressing PC43-10 cells [1]. Meanwhile, FRα-mediated uptake was largely preserved (RT16 IC₅₀: 2.5–100 nM for 6-methyl vs 6.8–550 nM for des-methyl), and FRβ-mediated potency was maintained (D4 IC₅₀: 2.6–49 nM for 6-methyl vs 3.5–552 nM for des-methyl). Specificity ratios (RFC IC₅₀ / FRα IC₅₀) improved by >10- to >30-fold in 6-methyl compounds. The 6-methyl group introduces steric repulsion within the RFC scaffold binding site, as confirmed by molecular modeling.
| Evidence Dimension | RFC transport (IC₅₀ in PC43-10 cells) |
|---|---|
| Target Compound Data | IC₅₀ > 1000 nM (6-methyl analogs 5–8; class-level applicability to 6-methyl scaffold) |
| Comparator Or Baseline | IC₅₀ = 31–169 nM (6-des-methyl analogs 1–4, including pemetrexed) |
| Quantified Difference | >6- to >32-fold reduction in RFC transport; effectively abolished |
| Conditions | CHO sublines engineered to express human RFC (PC43-10), FRα (RT16), FRβ (D4), or PCFT (R2/PCFT4); KB and IGROV1 human tumor cells; IOSE 7576 normal ovary cells |
Why This Matters
The 6-methyl group confers a built-in tumor-transport selectivity filter that 6-unsubstituted pyrrolo[2,3-d]pyrimidine intermediates cannot provide, enabling downstream drug candidates to bypass ubiquitous RFC-mediated uptake and associated dose-limiting toxicities.
- [1] Kaku K, Ravindra MP, Tong N, et al. Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport. ACS Med Chem Lett. 2023;14(12):1682-1691. doi:10.1021/acsmedchemlett.3c00326 View Source
